Acylbromiden

Acyl bromides are a class of organic compounds characterized by the presence of an acylium ion and a bromine atom. These reagents play a crucial role in various synthetic reactions due to their high reactivity and ability to participate in nucleophilic substitution and elimination processes. Typically, acyl bromides can be prepared from carboxylic acids through dehydration or by treatment with phosphorus tribromide (PBr3) or thionyl bromide (SOCl2). They are widely used in organic synthesis for the introduction of an ester group into a molecule, often serving as key intermediates in pharmaceuticals and agrochemicals. The versatile reactivity of acyl bromides allows them to undergo reactions such as Friedel-Crafts acylation, amidation, or coupling with various nucleophiles, making them indispensable tools for organic chemists.

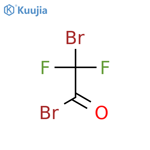

| Structuur | Chemische naam | CAS | MF |

|---|---|---|---|

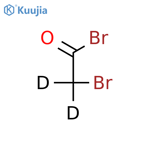

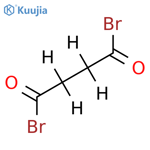

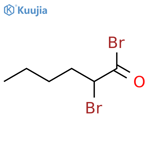

|

Butanoyl bromide | 5856-82-6 | C4H7BrO |

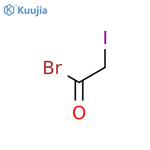

|

2-Bromoacetyl Bromide-d2 | 40897-88-9 | C2H2Br2O |

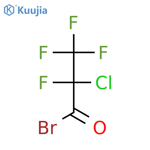

|

2-Chlorotetrafluoropropionyl bromide | 261503-70-2 | C3OF4ClBr |

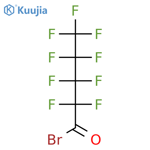

|

NONAFLUOROPENTANOYL BROMIDE | 159623-35-5 | C5OF9Br |

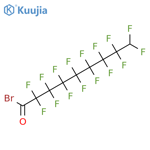

|

9H-Perfluorononanoyl bromide | 1404194-04-2 | C9HBrF16O |

|

Dibromide-Succinic acid, | 78209-71-9 | C4H4Br2O2 |

|

2-bromocaproyl bromide | 38532-59-1 | C6H10Br2O |

|

Acetyl bromide, iodo- | 735273-32-2 | C2H2OBrI |

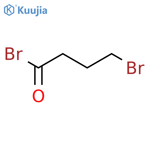

|

4-Bromobutyrylbromide | 56489-06-6 | C4H6Br2O |

|

Bromodifluoroacetyl Bromide | 1796-12-9 | C2Br2F2O |

Gerelateerde literatuur

-

1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213

-

3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

Aanbevolen leveranciers

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

Aanbevolen producten